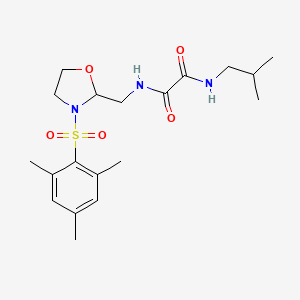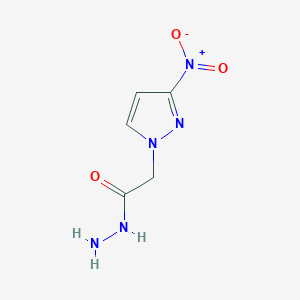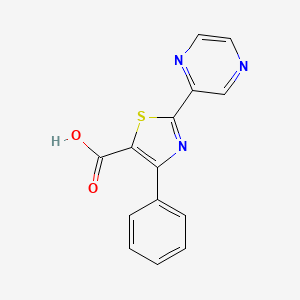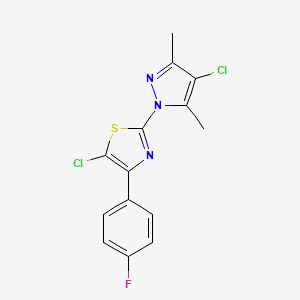
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, commonly known as Meso Scale Discovery (MSD) assay, is a popular tool used in scientific research to detect and quantify various biomolecules.
Mécanisme D'action
The mechanism of action of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is based on the principle of sandwich immunoassay. The capture antibodies immobilized on the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate bind to the biomolecules of interest in the sample, forming a complex. The detection antibodies labeled with electrochemiluminescent tags then bind to the complex, forming a sandwich complex. The electrochemiluminescent tags emit light when an electrical current is applied, which is detected by the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide reader. The intensity of the emitted light is proportional to the amount of biomolecules present in the sample.
Biochemical and Physiological Effects:
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has no direct biochemical or physiological effects on the sample or the biomolecules being detected. It is a non-invasive method that does not require any sample preparation or modification.
Avantages Et Limitations Des Expériences En Laboratoire
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has several advantages over other immunoassay methods. It has a wide dynamic range, high sensitivity, and specificity. It is also a multiplex assay, allowing the detection of multiple biomolecules in a single sample. N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is easy to use, requires minimal sample volume, and has a short assay time. However, N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has some limitations, including the cost of the assay, the need for specialized equipment, and the requirement for specific antibodies.
Orientations Futures
The future directions of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay include the development of new capture and detection antibodies for the detection of novel biomolecules. The assay can also be further optimized for high-throughput screening and automation. The integration of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay with other technologies, such as microfluidics and nanotechnology, can also lead to new applications in scientific research.
Méthodes De Synthèse
The synthesis of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay involves the preparation of the capture antibodies and detection antibodies. The capture antibodies are immobilized on the surface of the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate, while the detection antibodies are labeled with electrochemiluminescent tags. The assay is carried out by adding the sample to the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate, where the biomolecules of interest bind to the capture antibodies. The detection antibodies are then added, which bind to the biomolecules, forming a sandwich complex. The electrochemiluminescent tags on the detection antibodies emit light when an electrical current is applied, which is detected by the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide reader.
Applications De Recherche Scientifique
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has a wide range of applications in scientific research, including biomarker discovery, drug development, and disease diagnosis. It is commonly used to detect and quantify cytokines, chemokines, growth factors, and other biomolecules in various biological samples, such as serum, plasma, and tissue lysates. N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is also used to measure the efficacy of drugs in preclinical and clinical studies.
Propriétés
IUPAC Name |
N'-(2-methylpropyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-12(2)10-20-18(23)19(24)21-11-16-22(6-7-27-16)28(25,26)17-14(4)8-13(3)9-15(17)5/h8-9,12,16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBMMLSVSWHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2950091.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2950092.png)
![4-[(E)-3-[(1-cyanocyclopentyl)amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2950095.png)




![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)
